Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate is a heterocyclic compound belonging to the thieno[2,3-d]pyrimidine family. This compound is characterized by a unique structure that includes a thieno[2,3-d]pyrimidine core with specific methyl and oxo substituents. It has garnered interest in scientific research due to its potential biological applications and chemical properties.
Source: The compound can be synthesized from readily available precursors through various chemical reactions. Its molecular formula is , and it has a molar mass of approximately 252.29 g/mol .
Classification: Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate falls under the category of organic compounds, specifically classified as an ester due to the presence of an ester functional group derived from the reaction between acetic acid and the corresponding thieno[2,3-d]pyrimidine derivative.
The synthesis of methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate typically involves the esterification of 5,6-dimethyl-4-oxothieno[2,3-d]pyrimidine-3-carboxylic acid with methanol or methyl alcohol. The general synthesis steps are as follows:
In industrial settings, continuous flow reactors may be employed to enhance efficiency and yield. Solid acid catalysts like ion-exchange resins can also be utilized to streamline the process while minimizing corrosive liquid acids .
The molecular structure of methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate can be described using its molecular formula and structural characteristics:
| Property | Data |
|---|---|
| Molecular Formula | |
| Molecular Weight | 252.29 g/mol |
| IUPAC Name | Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate |
| InChI | InChI=1S/C11H12N2O3S/c1-7(12)8(9)10(13)14/h1-6H,12H2 |
| InChI Key | XXXXXX (specific key not provided) |
| Canonical SMILES | CC(=O)OC1=C(SC2=C1C(=O)N(C=N2)CC(=O)OCCC(C)C)C |
This structure indicates that the compound contains multiple functional groups including an ester group and a thieno[2,3-d]pyrimidine core .
Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate can undergo various chemical reactions:
The mechanism of action for methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate involves its interaction with specific biological targets:
The physical and chemical properties of methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate are critical for understanding its behavior in various environments:
| Property | Data |
|---|---|
| Appearance | Typically a solid or crystalline form |
| Solubility | Soluble in organic solvents like ethanol and methanol |
| Melting Point | Specific melting point not provided but typically determined experimentally |
These properties influence its applications in scientific research and industry .
Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate has several potential applications:
The compound features a bicyclic thieno[2,3-d]pyrimidine core, where a thiophene ring is fused to a pyrimidinone ring at the [2,3-d] positions. This framework consists of:
Table 1: Key Bonding Features of the Thieno[2,3-d]pyrimidin-4(3H)-one Core | Bond Type | Atoms Involved | Significance | |---------------|-------------------|-----------------| | Fusion Bond | Thiophene C3-Pyrimidine C5 | Establishes bicyclic conjugation | | Carbonyl (C=O) | C4=O | Electron-withdrawing center; H-bond acceptor | | Thiophene S | S1 | Enhances crystallinity and dipole moment | | Pyrimidine N | N1, N3 | Sites for N-alkylation (N3) and H-bonding (N1) |
This framework exhibits aromatic character in both rings, with the thiophene sulfur contributing to electron delocalization. The C4 carbonyl group withdraws electrons from the pyrimidine ring, creating an electron-deficient center suitable for nucleophilic attack [4] [8].
Precise substituent positioning dictates this molecule's physicochemical behavior:
The systematic name methyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-3-yl)acetate follows IUPAC heterocyclic prioritization rules [1] [3]:1. Parent heterocycle: "Thieno[2,3-d]pyrimidine" designates the fused system, with numbering:- Thiophene: S1/C5/C6/C7/C8- Pyrimidine: N1/C2/N3/C4/C9/C10Note: Fusion atoms share numbering (C5≡C9, C8≡C10) [1].2. Saturation/functionalization: "4-Oxo-3,4-dihydro" specifies the pyrimidinone tautomer (preferred over 4-hydroxy form) [3] [4].3. Substituent ordering: "5,6-Dimethyl" precedes "3-yl" due to lower locants. The acetate group is named as an N3-substituent: "2-(...)acetate" [2].
Discrepancy Note: CAS numbers vary (105219-75-8 [3], 403716-64-3 [2]), suggesting potential registration differences for tautomers or salts.
Identifier Consistency:
CC1=C(SC2=C1C(=O)NC(=N2)CC(=O)OC)C [1] and COC(=O)CN1C=NC2SC(C)=C(C)C=2C1=O [2] [4] represent the same structure, differing only in atom traversal order. HAHGFZCGLMLOCV-UHFFFAOYSA-N [1] and DGVNQJDBEYVYHF-UHFFFAOYSA-N [2] [4] indicate protonation state variants (neutral vs. zwitterionic forms). Structural variations impact electronic profiles and bioactivity:
Table 2: Structural Analogues and Positional Effects | Compound | Modification | Structural Consequence | |--------------|-----------------|---------------------------| | Ethyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-3-yl)acetate [6] | Ethyl ester vs. methyl ester | Increased lipophilicity (logP +0.3); reduced crystallinity | | 2-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid [5] | α-Methyl acetate → propanoic acid | Added chiral center; enhanced H-bond capacity (TPSA +37Ų) | | Methyl 2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetate [7] | Thieno[3,2-d] vs. [2,3-d] fusion | Altered dipole moment (Δμ ~1.2D); shifted N3 nucleophilicity | | Unsubstituted thieno[2,3-d]pyrimidin-4(3H)-one | No 5,6-dimethyl or N3-acetate | Reduced steric hindrance; higher melting point (Δmp +40°C) [4] |
Key analog observations:
Table 3: Compound Nomenclature Cross-Reference | Systematic Name | CAS Registry Number | Molecular Formula | |---------------------|-------------------------|----------------------| | Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate | 105219-75-8 / 403716-64-3 | C₁₁H₁₂N₂O₃S | | Ethyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate | 369397-75-1 | C₁₂H₁₄N₂O₃S | | 2-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid | 446830-23-5 | C₁₁H₁₂N₂O₃S | | Methyl 2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetate | 878236-63-6 | C₉H₈N₂O₃S |
CAS No.: 52946-22-2
CAS No.: 11006-78-3
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: 62332-76-7